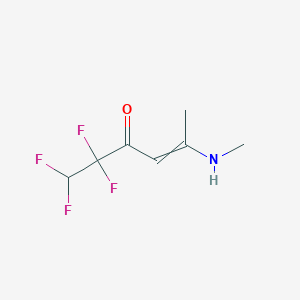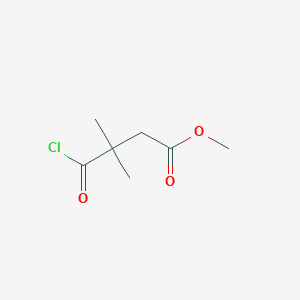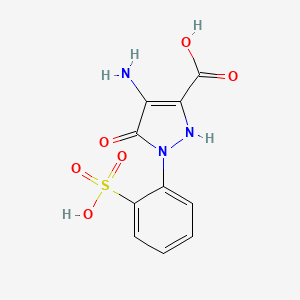
Octadecanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecanedihydrazide is an organic compound with the chemical formula C18H40N4O2 It is a derivative of hydrazine and is characterized by the presence of two hydrazide groups attached to an octadecane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: Octadecanedihydrazide can be synthesized through the reaction of octadecanedioic acid with hydrazine hydrate. The reaction typically involves heating the reactants under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds as follows:
C18H36O4+2NH2NH2→C18H40N4O2+2H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in substitution reactions where one or both hydrazide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Octadecanedione, octadecanoic acid.
Reduction Products: Octadecanedihydrazine.
Substitution Products: N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
Octadecanedihydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of hydrazones and other nitrogen-containing compounds.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a potential therapeutic agent.
Industry: this compound is used in the production of polymers and as a curing agent in epoxy resins.
Mechanism of Action
The mechanism of action of octadecanedihydrazide involves its interaction with various molecular targets. The hydrazide groups can form stable complexes with metal ions, which can be exploited in catalysis and other chemical processes. Additionally, the compound can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Hexadecanedihydrazide: Similar structure but with a shorter carbon chain.
Dodecanedihydrazide: Even shorter carbon chain, leading to different physical properties.
Octadecanedioic Acid: The parent compound from which octadecanedihydrazide is derived.
Uniqueness: this compound is unique due to its long carbon chain, which imparts specific physical properties such as higher melting point and hydrophobicity. These properties make it suitable for applications where longer chain lengths are advantageous, such as in the production of certain polymers and coatings.
Properties
CAS No. |
101882-87-5 |
|---|---|
Molecular Formula |
C18H38N4O2 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
octadecanedihydrazide |
InChI |
InChI=1S/C18H38N4O2/c19-21-17(23)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(24)22-20/h1-16,19-20H2,(H,21,23)(H,22,24) |
InChI Key |
DOJQXPIMYAKBFR-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCCC(=O)NN)CCCCCCCC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-[(3-Chlorophenyl)methyl]-4-methoxyaniline](/img/structure/B14344138.png)



![4,4'-Oxybis[2-(prop-2-en-1-yl)phenol]](/img/structure/B14344153.png)
